molecular formula C11H16N2O B15070141 5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B15070141
M. Wt: 192.26 g/mol
InChI Key: ODJKQAIQHWNBJH-UHFFFAOYSA-N
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Description

5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a substituted tetrahydroquinolinone derivative characterized by a bicyclic scaffold with a 5-amino group and 7,7-dimethyl substitutions. This compound is part of a broader class of quinolinones, which are recognized for their diverse biological activities, including anti-fibrotic, anti-cancer, and antimicrobial properties . The dimethyl groups at the 7-position and the amino group at the 5-position contribute to its unique physicochemical and pharmacological profile.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C11H16N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h3-4,8H,5-6,12H2,1-2H3,(H,13,14)

InChI Key

ODJKQAIQHWNBJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(C1)NC(=O)C=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted) Stability
5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 192.26 Not reported Moderate (lipophilic due to dimethyl) Stable under inert conditions
5-Amino-1-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (9a) 238.29 186.5–187.3 Low (hydrophobic phenyl) Stable in crystalline form
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one 165.19 Not reported High (polar hydroxyl group) Hygroscopic
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 178.23 Not reported Moderate (balanced polarity) Sensitive to oxidation

Key Observations:

  • Thermal Stability : Crystalline analogs like 9a exhibit higher stability, while hygroscopic derivatives (e.g., hydroxylated) require controlled storage .

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